N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-cyanobenzamide
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Overview
Description
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-cyanobenzamide is a chemical compound that has garnered attention in various fields of scientific research.
Mechanism of Action
Target of Action
The compound “N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-cyanobenzamide” is a type of benzamide derivative. Benzamides are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structure .
Mode of Action
This can result in changes to cellular processes and signaling pathways .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Benzamides can participate in a variety of reactions, including nucleophilic substitution and oxidation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Factors such as solubility, stability, and size can influence how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Benzamides can have a variety of effects, including inhibiting enzyme activity, modulating receptor signaling, and affecting gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-cyanobenzamide typically involves multiple steps, starting with the preparation of the core structure. The process often includes the following steps:
Formation of the phenoxy group: This step involves the reaction of a phenol derivative with an appropriate halide under basic conditions to form the phenoxy group.
Alkyne formation:
Amide formation: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-cyanobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-chlorothiophene-2-carboxamide
Uniqueness
Its cyanobenzamide group, in particular, offers distinct chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[4-[(3-cyanobenzoyl)amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c20-13-14-6-5-7-15(12-14)19(24)22-10-3-4-11-25-17-9-2-1-8-16(17)18(21)23/h1-2,5-9,12H,10-11H2,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUYQDJEQOYXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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